Cas no 183875-28-7 (Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside)
183875-28-7 structure
Product Name:Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
CAS-nummer:183875-28-7
MF:C35H36O6S
MW:584.721749305725
MDL:MFCD27976837
CID:3038491
PubChem ID:354333043
Update Time:2025-04-21
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside Chemische en fysische eigenschappen
Naam en identificatie
-
- Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside
- -<small>D<
- Gal[2Ac,346Bn]-β-SPh
- Gal[2Ac,346Bn]-beta-SPh
- P2078
- 183875-28-7
- T71980
- b-D-Galactopyranoside, phenyl 3,4,6-tris-O-(phenylmethyl)-1-thio-,acetate
- MFCD27976837
- [(2S,3R,4S,5S,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl] acetate
- HY-W393741
- Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
-
- MDL: MFCD27976837
- Inchi: 1S/C35H36O6S/c1-26(36)40-34-33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(25-37-22-27-14-6-2-7-15-27)41-35(34)42-30-20-12-5-13-21-30/h2-21,31-35H,22-25H2,1H3/t31-,32+,33+,34-,35+/m1/s1
- InChI-sleutel: IKFDEPUTIUTSLC-NVCPMKERSA-N
- LACHT: S(C1C=CC=CC=1)[C@H]1[C@@H]([C@H]([C@H]([C@@H](COCC2C=CC=CC=2)O1)OCC1C=CC=CC=1)OCC1C=CC=CC=1)OC(C)=O
Berekende eigenschappen
- Exacte massa: 584.22326004g/mol
- Monoisotopische massa: 584.22326004g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 42
- Aantal draaibare bindingen: 14
- Complexiteit: 757
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 5
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 88.5
- XLogP3: 6.4
Experimentele eigenschappen
- Dichtheid: 1.23±0.1 g/cm3 (20 ºC 760 Torr),
- Smeltpunt: 111°C(lit.)
- Kookpunt: 691.3±55.0 °C at 760 mmHg
- Vlampunt: 343.2±19.5 °C
- Oplosbaarheid: Insuluble (9.4E-5 g/L) (25 ºC),
- Dampfdruk: 0.0±2.2 mmHg at 25°C
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H1106吸入可能对身体有害
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P108
- Veiligheidsinstructies: H303+H313+H110
- Opslagvoorwaarde:0-10°C
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2078-1g |
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside |
183875-28-7 | 1g |
¥230.0 | 2022-06-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P867682-250mg |
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside |
183875-28-7 | ≥95% | 250mg |
¥157.50 | 2022-09-01 | |
| abcr | AB550262-1 g |
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside; . |
183875-28-7 | 1g |
€437.10 | 2023-07-10 | ||
| TRC | P319153-10mg |
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside |
183875-28-7 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P319153-50mg |
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside |
183875-28-7 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P319153-100mg |
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside |
183875-28-7 | 100mg |
$ 135.00 | 2022-06-03 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2078-1G |
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside |
183875-28-7 | 1g |
¥230.00 | 2023-09-07 | ||
| Biosynth | MP60582-1 g |
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-b-D-galactopyranoside |
183875-28-7 | 1g |
$2,310.00 | 2023-01-03 | ||
| Biosynth | MP60582-2 g |
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-b-D-galactopyranoside |
183875-28-7 | 2g |
$4,158.00 | 2023-01-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1576174-250mg |
(2S,3R,4S,5S,6R)-4,5-bis(benzyloxy)-6-((benzyloxy)methyl)-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate |
183875-28-7 | 98% | 250mg |
¥142 | 2023-04-15 |
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside Gerelateerde literatuur
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
183875-28-7 (Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside) Gerelateerde producten
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
CN Leverancier
Bulk
Beyond Pharmaceutical Co., Ltd
Goudlid
CN Leverancier
Reagentie
Nanjing Jubai Biopharm
Goudlid
CN Leverancier
Bulk
Essenoi Fine Chemical Co., Limited
Goudlid
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie